molecular formula C14H10N2O2S B11352954 N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352954
M. Wt: 270.31 g/mol
InChI Key: JHCCHRHIPYIWQL-UHFFFAOYSA-N
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Description

N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that contains a thiophene ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the thiophene and phenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with phenyl isocyanate can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. The exact methods can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines .

Scientific Research Applications

N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiophene and oxazole rings, such as:

  • N-phenyl-5-(thiophen-2-yl)-1,2-thiazole-3-carboxamide
  • N-phenyl-5-(thiophen-2-yl)-1,2-imidazole-3-carboxamide
  • N-phenyl-5-(thiophen-2-yl)-1,2-pyrazole-3-carboxamide

Uniqueness

N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

N-phenyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H10N2O2S/c17-14(15-10-5-2-1-3-6-10)11-9-12(18-16-11)13-7-4-8-19-13/h1-9H,(H,15,17)

InChI Key

JHCCHRHIPYIWQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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